molecular formula C25H19NO4S B10841933 2-Morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one

2-Morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one

Cat. No.: B10841933
M. Wt: 429.5 g/mol
InChI Key: IAMQVMPIHMBYSY-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a morpholine ring, a phenoxathiin moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H19NO4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one

InChI

InChI=1S/C25H19NO4S/c27-19-15-23(26-11-13-28-14-12-26)30-24-16(5-3-7-18(19)24)17-6-4-10-22-25(17)29-20-8-1-2-9-21(20)31-22/h1-10,15H,11-14H2

InChI Key

IAMQVMPIHMBYSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=C5C(=CC=C4)SC6=CC=CC=C6O5

Origin of Product

United States

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